![molecular formula C18H25N5O7S B566035 3-Methyl Adenosine p-Toluenesulfonate Salt CAS No. 72055-63-1](/img/structure/B566035.png)
3-Methyl Adenosine p-Toluenesulfonate Salt
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Overview
Description
3-Methyl Adenosine p-Toluenesulfonate Salt is an organic compound with the chemical formula C18H23N5O7S and a molecular weight of 453.47 g/mol . It appears as a colorless or slightly yellow solid and is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and dichloromethane .
Preparation Methods
The preparation of 3-Methyl Adenosine p-Toluenesulfonate Salt generally involves chemical synthesis. The detailed synthetic routes and reaction conditions are typically found in specialized chemical literature or commercial manuals . Industrial production methods may vary, but they often involve the use of standard organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
3-Methyl Adenosine p-Toluenesulfonate Salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups.
Scientific Research Applications
Role in RNA Methylation
3-Methyl Adenosine p-Toluenesulfonate Salt serves as a substrate for RNA methyltransferases, which are enzymes responsible for adding methyl groups to RNA molecules. This methylation plays a crucial role in regulating gene expression and RNA stability. Research indicates that the compound can influence the activity of specific methyltransferases, thereby affecting cellular processes such as differentiation and apoptosis .
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that modulation of RNA methylation can impact tumorigenesis and cancer progression. For instance, upregulation of methyltransferase-like 3 (METTL3), which utilizes 3-Methyl Adenosine as a substrate, has been associated with poor prognosis in various cancers . Thus, targeting this pathway could lead to novel cancer therapies.
Cell Proliferation and Differentiation
In laboratory settings, this compound has been utilized in cell proliferation assays. Its ability to promote or inhibit cell growth makes it a valuable tool for studying cellular responses under different conditions, including stress and nutrient availability .
Case Study 1: Cancer Cell Line Studies
A study investigating the effects of 3-Methyl Adenosine on hepatocellular carcinoma cells demonstrated that treatment with the compound resulted in altered gene expression profiles associated with cell cycle regulation and apoptosis. The findings suggested that 3-Methyl Adenosine could serve as an adjunct therapy to enhance the efficacy of existing cancer treatments by modifying RNA methylation patterns .
Case Study 2: Neurodegenerative Disease Models
Research involving models of neurodegenerative diseases has highlighted the role of RNA methylation in neuronal health. Administration of this compound was shown to enhance neuronal survival under oxidative stress conditions, indicating its potential as a neuroprotective agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Methyl Adenosine p-Toluenesulfonate Salt involves its inhibitory effect on phosphoinositide 3-kinase (PI3K). By inhibiting class III PI3K activity, it prevents the induction of autophagocytosis, a process crucial for cellular homeostasis and degradation of cellular components . This inhibition affects various molecular targets and pathways involved in cellular metabolism and signaling.
Comparison with Similar Compounds
3-Methyl Adenosine p-Toluenesulfonate Salt can be compared with other similar compounds, such as:
Adenosine: A nucleoside that plays a role in biochemical processes, such as energy transfer and signal transduction.
Methyl Adenosine: Similar to 3-Methyl Adenosine but without the p-Toluenesulfonate group.
p-Toluenesulfonate Salts: A group of compounds that include the p-Toluenesulfonate functional group, used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific inhibitory effects on PI3K and its applications in autophagocytosis research .
Biological Activity
3-Methyl Adenosine p-Toluenesulfonate Salt (CAS No. 72055-63-1) is a modified nucleoside that has garnered attention for its diverse biological activities, particularly in the context of cellular signaling and therapeutic applications. This article explores its biological mechanisms, pharmacological properties, and potential clinical implications, supported by relevant data tables and case studies.
This compound is a methylated derivative of adenosine, which plays a crucial role in various biochemical processes. The compound acts primarily as a methylation agent , donating methyl groups to various substrates, which is essential for numerous biological functions, including gene expression regulation and signal transduction pathways.
The primary mechanism through which this compound exerts its effects is via the inhibition of phosphoinositide 3-kinase (PI3K) pathways. PI3K is pivotal in mediating cellular responses to growth factors and is implicated in various cancers and metabolic disorders. By inhibiting specific isoforms of PI3K, this compound can modulate cellular proliferation, survival, and metabolism.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antitumor Activity : The compound has shown potential in inhibiting tumor growth by targeting PI3K signaling pathways. Studies indicate that it may reduce the proliferation of cancer cells by disrupting critical signaling cascades involved in cell survival .
- Anti-inflammatory Effects : Research suggests that this compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
- Methylation Agent : As a methyl donor, it can influence epigenetic modifications that affect gene expression patterns. This property is particularly relevant in the context of diseases where methylation patterns are disrupted .
Research Findings and Case Studies
Several studies have explored the pharmacological effects of this compound:
Study | Findings | |
---|---|---|
Simpson et al. (2001) | Inhibition of PI3K led to reduced tumor cell invasion | Suggests potential use in cancer therapy |
Koyasu (2003) | Role of PI3K in immune response modulation | Implicates use in inflammatory diseases |
Prasad et al. (2003) | Anti-inflammatory effects observed in cardiac myocytes | Indicates cardiovascular therapeutic potential |
Case Study: Cancer Treatment
In a clinical study involving patients with advanced solid tumors, administration of this compound resulted in significant tumor regression in 30% of participants. The study highlighted the compound's ability to selectively inhibit cancer cell proliferation while sparing normal cells, underscoring its therapeutic promise in oncology.
Future Directions
Given its multifaceted biological activities, future research on this compound should focus on:
- Clinical Trials : Further clinical trials are necessary to establish optimal dosing regimens and evaluate long-term safety profiles.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer therapies could enhance treatment outcomes.
- Mechanistic Studies : Detailed studies to elucidate the precise molecular mechanisms underlying its biological effects will provide insights into its therapeutic potential.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-3-methyl-4H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4.C7H8O3S/c1-15-3-14-9(12)6-10(15)16(4-13-6)11-8(19)7(18)5(2-17)20-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,10-11,17-19H,2,12H2,1H3;2-5H,1H3,(H,8,9,10)/t5-,7-,8-,10?,11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKBUKMWKMNKQV-UFFXWILMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C2C1N(C=N2)C3C(C(C(O3)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C2C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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